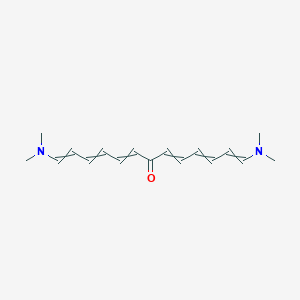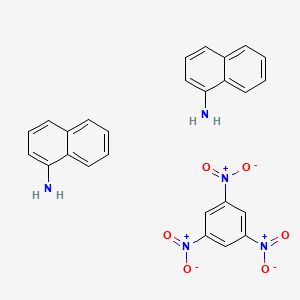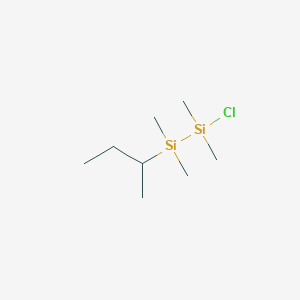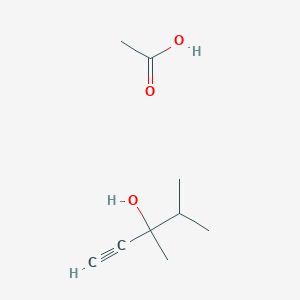
1-(Benzenesulfinyl)-1,1-dichlorononan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzenesulfinyl)-1,1-dichlorononan-2-OL is an organic compound characterized by the presence of a benzenesulfinyl group attached to a nonane backbone with two chlorine atoms and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfinyl)-1,1-dichlorononan-2-OL typically involves the reaction of benzenesulfinyl chloride with a suitable nonane derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfinyl group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as recrystallization or chromatography, are employed to isolate the compound from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Benzenesulfinyl)-1,1-dichlorononan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Benzenesulfinyl)-1,1-dichlorononan-2-OL has several applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Benzenesulfinyl)-1,1-dichlorononan-2-OL involves its interaction with molecular targets, such as enzymes or receptors. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorine atoms and hydroxyl group also contribute to the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
1-(Benzenesulfonyl)-1,1-dichlorononan-2-OL: Similar structure but with a sulfonyl group instead of a sulfinyl group.
1-(Benzenesulfinyl)-1,1-dichlorooctan-2-OL: Similar structure but with an octane backbone instead of nonane.
1-(Benzenesulfinyl)-1,1-dichlorodecan-2-OL: Similar structure but with a decane backbone instead of nonane.
Uniqueness: 1-(Benzenesulfinyl)-1,1-dichlorononan-2-OL is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Propriétés
Numéro CAS |
86002-01-9 |
|---|---|
Formule moléculaire |
C15H22Cl2O2S |
Poids moléculaire |
337.3 g/mol |
Nom IUPAC |
1-(benzenesulfinyl)-1,1-dichlorononan-2-ol |
InChI |
InChI=1S/C15H22Cl2O2S/c1-2-3-4-5-9-12-14(18)15(16,17)20(19)13-10-7-6-8-11-13/h6-8,10-11,14,18H,2-5,9,12H2,1H3 |
Clé InChI |
ZMMFELQPBCXFLG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C(S(=O)C1=CC=CC=C1)(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dihydro-1H-1lambda~6~-imidazo[2,1-b][1,3]thiazole-1,1-dione](/img/structure/B14417921.png)
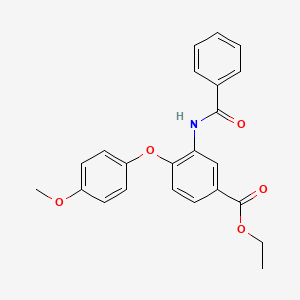
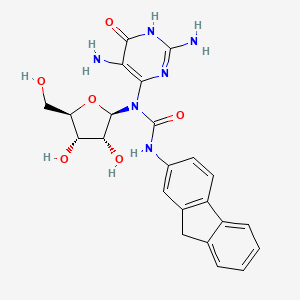
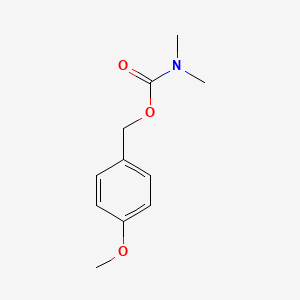
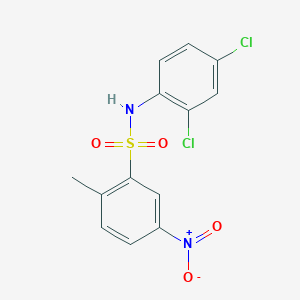
![N,N'-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine)](/img/structure/B14417947.png)
